Isopropylphenyl diphenyl phosphate

Description

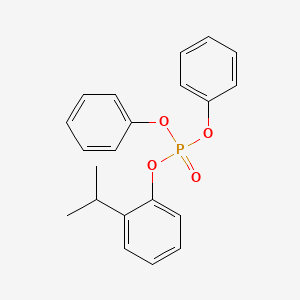

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNVYMIYBNZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858794 | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg] | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28108-99-8, 64532-94-1, 93925-53-2 | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of Isopropylphenyl Diphenyl Phosphate

Detection in Environmental Compartments

Isopropylphenyl diphenyl phosphate (B84403) has been identified in a range of environmental matrices, indicating its release from consumer and industrial products and subsequent transport into natural systems.

Aquatic Environments: Water and Sediment Matrices

The aquatic environment is a significant sink for IPP. While comprehensive monitoring data for IPP in surface waters remains limited, a European environmental risk assessment report has provided predicted regional concentrations. The predicted regional concentration for isopropylphenyl diphenyl phosphate in surface water is 0.337 µg/L service.gov.uk.

Sediments, due to their capacity to adsorb hydrophobic compounds, are expected to accumulate IPP. The same European risk assessment predicted a regional sediment concentration of 0.062 mg/kg wet weight service.gov.uk. These predictions highlight the potential for IPP to partition to and persist in aquatic sediments.

Table 1: Predicted Regional Concentrations of this compound in Aquatic Environments

| Environmental Matrix | Predicted Concentration |

| Surface Water | 0.337 µg/L service.gov.uk |

| Sediment | 0.062 mg/kg wet weight service.gov.uk |

Terrestrial Environments: Soil and Dust Matrices

In terrestrial environments, IPP has been primarily detected in indoor dust, which acts as a significant reservoir for flame retardants used in consumer products. Studies have quantified IPP concentrations in house dust from various regions, indicating widespread indoor contamination.

A study comparing house dust from South China and the Midwestern United States found that the median concentration of total isopropylated triarylphosphate isomers (ΣITPs), of which IPP is a major component, was 63.4 ng/g (ranging from 16.0 to 500 ng/g) in South China and 476 ng/g (ranging from 140 to 1610 ng/g) in the Midwestern U.S. nih.gov. This suggests geographical variations in the use and release of these compounds. The dominant isomer in these samples was 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) nih.gov.

Information on the concentration of IPP in soil is less abundant. An environmental risk assessment has indicated potential risks for the soil compartment, suggesting that it is an area of concern for IPP contamination service.gov.uk.

Table 2: Concentrations of Isopropylated Triarylphosphate Isomers (ΣITPs) in House Dust

| Location | Median Concentration (ng/g) | Concentration Range (ng/g) |

| South China | 63.4 nih.gov | 16.0 - 500 nih.gov |

| Midwestern U.S. | 476 nih.gov | 140 - 1610 nih.gov |

Atmospheric Presence

The atmosphere serves as a crucial pathway for the transport and distribution of semi-volatile organic compounds like IPP. Monitoring studies have detected IPP in the air, particularly near industrial facilities.

An environmental risk assessment report cited a study that found this compound in the air near an aryl phosphate production site at a concentration of up to 0.05 ng/m³ service.gov.uk. At a formulation site, the concentration was up to 0.0001 ng/m³, and near a steel works, it ranged from 0.005 to 0.040 ng/m³ service.gov.uk. These findings point to industrial activities as a direct source of atmospheric IPP. The predicted atmospheric photooxidation half-life for this compound is approximately 21 hours service.gov.uk.

Isomeric Profiles and Quantitative Abundance in Environmental Samples

Commercial IPP products are not single compounds but rather complex mixtures of various isomers. The degree and position of the isopropyl substitution on the phenyl rings can vary, leading to a range of different molecules industrialchemicals.gov.au. These isomeric mixtures can also contain other organophosphate esters, such as triphenyl phosphate (TPHP) service.gov.uk.

The isomeric profile of IPP in environmental samples can provide insights into its sources and fate. For instance, a study of house dust from South China and the Midwestern United States found that 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) was the dominant ITP isomer in both locations nih.gov. Another study analyzing a house dust standard reference material (SRM 2585) also identified 2-IPPDPP as one of the most prevalent ITP isomers, with a concentration of over 200 ng/g nih.gov. This suggests that the 2-isopropyl isomer is a significant component of the IPP mixtures used in consumer products that contribute to indoor dust contamination.

The composition of commercial flame retardant mixtures also sheds light on the isomeric profiles released into the environment. One study found that in a commercial ITP mixture, 2-IPPDPP, 2,4-dithis compound (2,4-DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) were the most prevalent isomers nih.gov.

Table 3: Predominant this compound Isomers in Environmental and Commercial Samples

| Sample Type | Predominant Isomers |

| House Dust (South China & Midwestern U.S.) | 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) nih.gov |

| House Dust (SRM 2585) | 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) nih.gov |

| Commercial ITP Mixture | 2-IPPDPP, 2,4-DIPPDPP, B2IPPPP nih.gov |

Spatial and Temporal Trends in Environmental Concentrations

Understanding the spatial and temporal trends of IPP is crucial for assessing its long-term environmental impact. While extensive long-term monitoring data specifically for IPP are scarce, some studies provide insights into its distribution patterns.

The detection of IPP in the Canadian high Arctic ice core record suggests its potential for long-range atmospheric transport rsc.org. This finding indicates that IPP can be transported far from its primary sources and deposited in remote ecosystems.

Geographical comparisons of IPP concentrations in house dust have revealed spatial differences. For example, a study found that the median concentration of total ITPs in house dust from the Midwestern United States was significantly higher than in South China, suggesting regional differences in consumption patterns or product formulations nih.gov.

Temporal trend data for IPP are limited. However, the increasing use of organophosphate flame retardants as replacements for polybrominated diphenyl ethers (PBDEs) suggests that the environmental concentrations of compounds like IPP may have increased over time acs.org. Long-term monitoring programs are needed to establish clear temporal trends for IPP in various environmental compartments.

Comparative Analysis with Other Organophosphate Flame Retardants

This compound is often used in formulations that include other organophosphate flame retardants (OPFRs), most notably triphenyl phosphate (TPHP). Therefore, their environmental occurrence is often linked.

In house dust samples from both South China and the Midwestern United States, the levels of total ITPs were generally an order of magnitude lower than those of TPHP in the same samples nih.gov. This suggests that while IPP is a significant environmental contaminant, TPHP may be present in higher concentrations in indoor environments.

In wastewater treatment plants, which are a major pathway for the entry of these compounds into the aquatic environment, other OPFRs such as tris(2-butoxyethyl)phosphate (TBOEP) and tris(1-chloro-2-propyl)phosphate (TCIPP) have been found to be dominant, with IPP typically present at lower concentrations researchgate.net.

This comparative analysis indicates that while IPP is a frequently detected environmental contaminant, its concentrations are often lower than those of other high-production-volume OPFRs like TPHP and some chlorinated OPFRs.

Environmental Fate and Biotransformation of Isopropylphenyl Diphenyl Phosphate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For IPDP, the primary abiotic pathways considered are phototransformation and hydrolysis.

Hydrolysis Reactions and Product Formation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, IPDP is susceptible to hydrolysis, a process that can be influenced by the pH of the surrounding medium, with reactions typically occurring faster under basic conditions for aryl phosphates. nih.gov

A significant factor limiting the hydrolysis of IPDP in the environment is its very low water solubility. nih.gov Studies on similar water-insoluble compounds indicate that hydrolysis testing can be challenging and the rate in a purely aqueous phase may be slow. regulations.gov

Biodegradation Mechanisms and Pathways

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process in determining the ultimate environmental fate of IPDP.

Aerobic Biodegradation Studies in Various Environmental Media

Under aerobic (oxygen-present) conditions, IPDP has shown potential for biodegradation. In primary biodegradation tests using activated sludge and river water, the compound demonstrated susceptibility to microbial breakdown. nih.gov However, studies in aerobic freshwater sediment indicate that biodegradation is a slow process. nih.gov

Research in sediment-water microcosms has revealed an interesting degradation pathway where triphenyl phosphate (B84403) (TPP) was identified as an apparent product of IPDP degradation. nih.gov This suggests that microbial attack on the isopropyl alkyl substituent can be a primary step, preceding the hydrolysis of the phosphate ester bonds. nih.gov This de-isopropylation pathway leads to the formation of TPP, which can then be further hydrolyzed to diphenyl phosphate (DPHP).

Anaerobic Biodegradation Studies and Metabolite Identification

Under anaerobic (oxygen-absent) conditions, the biodegradation of IPDP also proceeds slowly. In a study using anaerobic freshwater sediments, the extent of mineralization to carbon dioxide (¹⁴CO₂) was measured over four weeks using radiolabeled IPDP. The results showed a difference in the degradation of the different parts of the molecule. nih.gov

Table 2: Anaerobic Mineralization of Isopropylphenyl Diphenyl Phosphate in Freshwater Sediment (4 weeks)

| Radiolabeled Position | Initial Concentration | % Mineralization to ¹⁴CO₂ | Reference |

|---|---|---|---|

| ¹⁴C-diphenyl labeled | 0.0156 ppm | 7.3% | nih.gov |

| ¹⁴C-isopropylphenyl labeled | 0.0156 ppm | 1.1% | nih.gov |

These findings indicate that cleavage of the diphenyl phosphate moiety from the parent molecule and its subsequent mineralization is more favorable than the breakdown and mineralization of the isopropyl-phenyl group under anaerobic conditions. nih.gov For related organophosphate esters like cresyl diphenyl phosphate, carboxylation has been identified as a potential anaerobic degradation reaction. researchgate.net The primary metabolites identified from IPDP degradation are diphenyl phosphate (DPHP) and isopropyl-phenol.

Microbial Community Dynamics in Biodegradation Processes

The rate and pathway of IPDP degradation are highly dependent on the specific microbial communities present in the environment. Studies have shown that diverse microflora in freshwater sediments are responsible for the compound's breakdown. Current time information in Asia/Manila.

Research on structurally similar organophosphate esters provides further insight into the microbial dynamics. For instance, the degradation of other OPEs has been attributed to specific bacterial strains, including Burkholderia, Sphingopyxis, and Amycolatopsis, with evidence suggesting that microbial consortia are more effective than individual strains, highlighting the importance of synergistic interactions. In studies of tert-butylphenyl diphenyl phosphate (BPDP), another related compound, sediments with a history of chemical exposure showed higher biodegradation rates. These sediments harbored higher populations of heterotrophic and BPDP-utilizing microbes and exhibited increased activity of phosphoesterase enzymes, which are crucial for breaking the phosphate ester bonds. Acclimation of microbial communities to the presence of these compounds can lead to an adaptive increase in both the specific degrader populations and their enzymatic activities.

Bioaccumulation and Biomagnification Potential

The potential for this compound (IPDPP) to accumulate in living organisms and consequently magnify through the food web is a significant consideration in its environmental risk assessment. Commercial IPDPP is a mixture of isomers, which can influence its bioaccumulation behavior. uzh.ch

Bioconcentration in Aquatic Organisms

Bioconcentration refers to the process where a chemical is absorbed by an aquatic organism directly from the water, resulting in a higher concentration within the organism than in the surrounding environment. The bioconcentration factor (BCF) is the metric used to quantify this potential.

Studies have demonstrated that IPDPP can bioconcentrate in various aquatic species. For example, fathead minnows (Pimephales promelas) exposed to IPDPP showed a bioconcentration factor of 495 times the concentration in the surrounding water over a 28-day period. nih.gov Other studies have reported BCF values for constituents of IPDPP formulations in fish ranging from 6.9 to 573. wa.gov The variability in these values can be attributed to differences in the specific isomeric composition of the IPDPP mixture, experimental conditions like exposure duration and concentration, and the lipid content of the organism.

Table 1: Bioconcentration Factors (BCF) for this compound in Various Aquatic Organisms

| Organism | Bioconcentration Factor (BCF) (L/kg) |

|---|---|

| Fathead Minnow (Pimephales promelas) | 495 nih.gov |

Bioaccumulation Factors across Trophic Levels

Research suggests that IPDPP has the potential for biomagnification. diva-portal.org In aquatic food webs, the concentration of IPDPP has been observed to increase from lower to higher trophic levels. This indicates that organisms are not only taking up IPDPP from the water but are also accumulating it from the food they consume. The hydrophobic nature of IPDPP contributes to its tendency to accumulate in the fatty tissues of organisms. nih.gov

Biota-Sediment Accumulation Factors

Sediments often act as a sink for hydrophobic compounds like IPDPP in aquatic environments. The biota-sediment accumulation factor (BSAF) measures the bioaccumulation of a substance from sediment by benthic organisms. dren.mil

Studies have shown that organisms living in or on sediment can accumulate IPDPP. The BSAF provides a way to understand the transfer of the chemical from the sediment to these organisms. dren.mil Research on oligomeric organophosphorus flame retardants, a class of chemicals that includes IPDPP, has demonstrated their presence and bioaccumulation in sediment and aquatic organisms. researchgate.net The specific BSAF values for IPDPP can vary depending on the organism and the characteristics of the sediment, such as its organic carbon content.

Environmental Transport and Partitioning Behavior

The movement and distribution of IPDPP within the environment are dictated by its physical and chemical properties, which influence how it partitions between water, soil, air, and biota.

Adsorption and Desorption Characteristics in Environmental Matrices

The tendency of IPDPP to attach to soil and sediment particles, a process known as adsorption, significantly affects its mobility and bioavailability. Due to its hydrophobic nature, IPDPP has a strong affinity for organic matter in soil and sediment. nih.gov This strong binding limits its movement in water and makes it more likely to be found in soil and sediment. service.gov.ukacs.org The process of desorption, or the release of the chemical from these particles, is generally slow, contributing to its persistence in these environmental compartments. uga.eduinformahealthcare.com

Modeling of Environmental Distribution and Persistence

Environmental fate models, such as fugacity models, are used to predict how a chemical will be distributed in the environment. service.gov.uk These models use the physicochemical properties of the substance to estimate its partitioning among different environmental compartments like air, water, soil, and sediment.

For IPDPP, modeling studies indicate that it will primarily be found in soil and sediment. service.gov.uk When released into the air, it is expected to deposit onto soil. service.gov.uk If released directly to soil, it tends to remain there with limited movement into water. service.gov.uk Similarly, when released into water, a significant portion is expected to partition to the sediment. The persistence of IPDPP can be significant, with hydrolysis half-lives estimated to be greater than one year under certain pH conditions. wa.gov However, it is considered to be readily biodegradable under some conditions, which would reduce its persistence. service.gov.uk

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diphenyl phosphate |

| Tris(isopropylphenyl) phosphate |

Toxicological Assessment and Health Implications of Isopropylphenyl Diphenyl Phosphate

Neurotoxicity Research

The neurotoxic potential of Isopropylphenyl diphenyl phosphate (B84403) is a primary area of toxicological investigation. Concerns are centered on its ability to induce a specific type of neurodegenerative disease known as organophosphate-induced delayed neurotoxicity (OPIDN), a condition characterized by the degeneration of axons in the central and peripheral nervous systems. nih.govnih.govwikipedia.org

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Investigations

OPIDN is a serious neurological disorder that manifests with a delayed onset, typically 8 to 21 days after exposure. researchgate.net The initial symptoms include cramping pains in the calves and tingling sensations in the feet, which progress to muscle weakness, ataxia (incoordination of movement), and potentially partial flaccid paralysis. researchgate.netuzh.ch The underlying pathology involves the degeneration of long, large-diameter sensory and motor axons in both peripheral nerves and the spinal cord. researchgate.netnih.gov

Commercial formulations of isopropylated triphenyl phosphate (IPTPP) have been tested for acute neurotoxicity in hens, a standard animal model for OPIDN studies. nih.gov Ataxia was observed, but only at high doses. industrialchemicals.gov.au The development of OPIDN from exposure to IPDP is highly dependent on the specific isomeric composition of the commercial mixture. industrialchemicals.gov.au

Neuropathy Target Esterase (NTE) Inhibition Studies

The molecular initiating event for OPIDN is the inhibition and subsequent "aging" of a specific nervous system enzyme called Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). nih.govwikipedia.orguzh.ch NTE is a serine hydrolase crucial for maintaining axonal integrity. uzh.ch Neuropathic organophosphates bind to the active serine site of NTE, and if a subsequent chemical transformation known as "aging" occurs, where a secondary group is lost from the phosphorus atom, it leads to an irreversible, negatively charged enzyme complex. nih.govuzh.ch This aged, inhibited NTE is believed to trigger the cascade of events leading to axonal degeneration. uzh.ch For OPIDN to occur, a threshold of greater than 70% inhibition of brain NTE activity must typically be reached. nih.gov

Isomer-Specific Contributions to Neurotoxic Potential

The neurotoxicity of IPDP is not uniform across its various isomers; it is primarily attributed to the presence of ortho-substituted isomers in commercial mixtures. industrialchemicals.gov.au Unsymmetrical mono-ortho isomers appear to be more potent inducers of OPIDN than symmetrical tri-ortho isomers. industrialchemicals.gov.au

Studies in hens have demonstrated this isomer-specific toxicity. For instance, a single dose of o-isopropylphenyl diphenyl phosphate was shown to cause OPIDN, accompanied by a 90% reduction in NTE activity. industrialchemicals.gov.au In contrast, tri-o-isopropylphenyl phosphate did not produce OPIDN even at high daily doses. industrialchemicals.gov.au This highlights the critical role of the ortho-isopropylphenyl diphenyl phosphate isomer in the neurotoxic profile of the broader IPDP chemical family.

| Isomer | Effect | Key Findings | Citations |

|---|---|---|---|

| o-isopropylphenyl diphenyl phosphate | Induces OPIDN | Caused OPIDN and a 90% decrease in Neuropathy Target Esterase (NTE) activity in hens. | industrialchemicals.gov.au |

| Tri-o-isopropylphenyl phosphate | Does not induce OPIDN | Did not produce OPIDN in hens even at high doses. | industrialchemicals.gov.au |

| Commercial IPTPP Formulations | Potential for Neurotoxicity | Toxicity depends on the proportion of ortho-isomers. Ataxia reported only at high doses. | industrialchemicals.gov.au |

Endocrine Disrupting Effects

Beyond neurotoxicity, Isopropylphenyl diphenyl phosphate and related OPEs are recognized as potential endocrine-disrupting chemicals (EDCs). ipen.orgnih.govresearchgate.net EDCs are exogenous substances that can interfere with any aspect of hormone action, including synthesis, transport, and metabolism, thereby disrupting the body's normal homeostatic control. nih.gov

Nuclear Receptor Modulation: Estrogen, Androgen, Retinoic Acid, and Retinoid X Receptors

The endocrine-disrupting activity of OPEs can occur through their interaction with various nuclear receptors. Research using in vitro cell-based assays has shown that certain OPEs can modulate the activity of these receptors. For example, the related compound triphenyl phosphate (TPhP) has been shown to exhibit agonistic activity towards estrogen receptors (ERα and ERβ) and antagonistic activity against the androgen receptor (AR). nih.govsigmaaldrich.com

However, studies on a range of OPEs have not found evidence of agonistic or antagonistic activity against thyroid hormone receptors (TRα/β), retinoic acid receptor α (RARα), or retinoid X receptor α (RXRα). nih.govusc.gal The specific activity of this compound isomers at these receptors requires more targeted investigation, but the broader class of chemicals demonstrates a clear potential to interfere with hormonal signaling pathways mediated by nuclear receptors.

Impacts on Steroidogenesis and Hormone Homeostasis

Isopropylated triphenyl phosphate (IPPP) has been shown to directly affect the production of steroid hormones (steroidogenesis). In studies using KGN human ovarian granulosa cells, IPPP increased the basal production of both progesterone (B1679170) and 17β-estradiol. researchgate.net In a different cell model using human adrenal cells, IPPP increased the basal production of cortisol and aldosterone. researchgate.net

These findings are consistent with research on other structurally similar OPEs. For instance, 2-ethylhexyl diphenyl phosphate (EHDPP) was found to disrupt adrenal steroidogenesis by increasing the secretion of estradiol, cortisol, and aldosterone. nih.govnih.gov This was accompanied by the upregulation of key genes involved in the corticosteroid synthesis pathway, such as CYP11B2, CYP21A1, and 3β-HSD2. nih.govresearchgate.net The collective evidence indicates that exposure to IPDP may perturb hormone homeostasis by directly altering the expression of steroidogenic enzymes and the subsequent synthesis of crucial hormones. researchgate.net

| Compound | Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|---|

| Isopropylated triphenyl phosphate (IPPP) | KGN (Human Ovarian Granulosa) | Increased Hormone Production | Increased basal production of progesterone and 17β-estradiol. | researchgate.net |

| Isopropylated triphenyl phosphate (IPPP) | Adrenal Cells | Increased Hormone Production | Increased basal production of cortisol and aldosterone. | researchgate.net |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | H295R (Human Adrenocortical) | Increased Hormone Secretion | Increased secretion of estradiol, cortisol, and aldosterone. | nih.govnih.gov |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | H295R (Human Adrenocortical) | Gene Upregulation | Upregulated key corticosteroidogenic genes (CYP11B2, CYP21A1, 3β-HSD2). | nih.govresearchgate.net |

| Triphenyl phosphate (TPhP) | In vitro assays | Nuclear Receptor Modulation | Showed estrogen receptor (ERα/β) agonistic and androgen receptor (AR) antagonistic activity. | nih.govsigmaaldrich.com |

Thyroid Hormone System Disruption

The potential for this compound (IPDPP) to disrupt the thyroid hormone system is an area of growing concern, although direct evidence remains limited. Research has primarily focused on its main metabolite, diphenyl phosphate (DPHP), and the parent compound, triphenyl phosphate (TPHP).

Studies have suggested that exposure to organophosphate flame retardants, including the metabolite DPHP, may be associated with alterations in thyroid hormone levels. For instance, some epidemiological research has linked higher urinary concentrations of DPHP to increased levels of total thyroxine (TT4) in women. nih.gov However, other studies have found near-null associations between DPHP and thyroid-stimulating hormone (TSH) in pregnant women. unc.edu The mechanisms underlying these potential disruptions are not yet fully understood.

In vitro studies on related compounds provide some insights. For example, DPHP and its parent compounds have been shown to enhance the binding of thyroxine (T4) to transthyretin, a key transport protein responsible for delivering T4 to target cells. unc.edu This suggests a possible mechanism of interference with thyroid hormone transport. Furthermore, toxicological studies using animal models like zebrafish have indicated that other organophosphate flame retardants have the potential to alter thyroid hormone regulation and synthesis. nih.gov Some organophosphate esters are considered potential antagonists of thyroid hormone receptor beta (TRβ). researchgate.net However, direct studies on the binding of IPDPP or its metabolites to thyroid receptors are currently lacking.

Liver X Receptor and Peroxisome Proliferator-Activated Receptor Gamma Interactions

The interaction of this compound with nuclear receptors such as the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is not well-documented in scientific literature. However, studies on structurally similar organophosphate esters provide valuable insights into potential mechanisms of action.

Liver X Receptor (LXR): There is currently a lack of direct research on the interaction between this compound and LXR. LXRs are important regulators of lipid metabolism and inflammation. frontiersin.org Activation of LXRs can influence cholesterol transport and has been shown to have anti-inflammatory effects. researchgate.netnih.gov Without specific studies on IPDPP, its direct impact on LXR signaling pathways remains unknown.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a key regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis. nih.govresearchgate.net While direct data on this compound is scarce, recent research on related compounds is illuminating. A 2024 study demonstrated that cresyl diphenyl phosphate (CDP), another aryl phosphate ester, can directly bind to and activate PPARγ. nih.gov In fact, CDP exhibited a higher binding potency and greater activation of PPARγ-mediated adipogenesis in 3T3-L1 cells compared to triphenyl phosphate (TPHP). nih.gov

Furthermore, TPHP itself has been identified as a selective PPARγ agonist. doi.org These findings suggest that organophosphate esters with similar structures to IPDPP can act as agonists for PPARγ, potentially leading to downstream effects on lipid metabolism and adipogenesis. The adipogenic effects of these compounds are thought to be primarily induced by the parent compounds rather than their common metabolite, diphenyl phosphate (DPHP), which shows weak binding to PPARγ. doi.org Given the structural similarities, it is plausible that this compound could also interact with PPARγ, but direct experimental evidence is required to confirm this hypothesis.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of isopropylated phenyl phosphate (IPP), a mixture containing this compound, has been investigated in both human and animal studies. These studies have raised concerns about its impact on fertility, embryonic development, and the health of offspring.

Effects on Reproductive Physiology and Fertility

Exposure to isopropylphenyl phenyl phosphate (ip-PPP), a component of IPP mixtures, has been associated with adverse reproductive outcomes in women undergoing in vitro fertilization (IVF). Studies have shown that women with higher urinary concentrations of ip-PPP metabolites have a decreased likelihood of successful fertilization, embryo implantation, and live birth.

Animal studies using Sprague-Dawley rats have further substantiated the reproductive toxicity of IPP. unc.edunih.gov In these studies, exposure to IPP was found to perturb reproductive performance, leading to a decrease in the number of live pups. unc.edu These effects were observed across various exposure levels, indicating a sensitivity of the reproductive system to this compound. unc.edu

Table 1: Effects of Isopropylated Phenyl Phosphate (IPP) on Reproductive Performance in Rats

| Effect | Observation | Species | Reference |

| Reproductive Performance | Perturbed at various exposure levels. | Sprague-Dawley Rat | unc.edu |

| Number of Live Pups | Decreases noted, with a significant impact at higher exposure levels. | Sprague-Dawley Rat | unc.edu |

This table is interactive. Click on the headers to sort.

Embryonic and Larval Developmental Impairments

Research utilizing zebrafish, a common model for developmental toxicity, has revealed that exposure to IPP can lead to significant embryonic and larval developmental impairments. These include morphological abnormalities such as pericardial edema (swelling around the heart), yolk sac edema, and spinal curvature.

In addition to structural defects, studies have also documented functional impairments. For example, exposure to IPP has been shown to induce hypoactive locomotor behavior in zebrafish larvae, suggesting underlying neurodevelopmental effects. In rodent studies, offspring of rats exposed to IPP exhibited reductions in body weight, further indicating an impact on development. nih.gov Chronic, low-level exposure to the metabolite DPHP in zebrafish has been shown to retard growth in males by inhibiting energy output. researchgate.net

Teratogenic Potential and Malformation Induction

The potential for this compound to cause malformations (teratogenicity) is supported by findings from developmental toxicity studies. As mentioned previously, exposure to IPP in zebrafish embryos has been shown to induce a range of phenotypic anomalies. nih.gov

These malformations, including pericardial and yolk sac edema, and spinal curvature, are indicative of a teratogenic potential. nih.gov These effects highlight the vulnerability of developing organisms to this compound and underscore the need for further investigation into the specific mechanisms driving these malformations.

Table 2: Teratogenic Effects of Isopropylated Phenyl Phosphate (IPP) in Zebrafish

| Malformation | Description | Species | Reference |

| Pericardial Edema | Fluid accumulation around the heart. | Zebrafish | nih.gov |

| Yolk Sac Edema | Fluid accumulation in the yolk sac. | Zebrafish | nih.gov |

| Spinal Curvature | Abnormal curvature of the spine. | Zebrafish | nih.gov |

This table is interactive. Click on the headers to sort.

Transgenerational Effects and Maternal Transfer

A significant aspect of the toxicology of this compound is its ability to be transferred from mother to offspring and the potential for effects to persist across generations.

Studies in Sprague-Dawley rats have demonstrated both gestational and lactational transfer of IPP isomers from the mother to the fetus and newborn pup. unc.edunih.gov This maternal transfer was evident by the detection of IPP isomers in fetuses on gestation day 18 and in whole pups on postnatal day 4. unc.edu This indicates that developing offspring can be exposed to the compound both in the womb and through nursing.

Furthermore, there is emerging evidence to suggest that exposure to organophosphate flame retardants may have transgenerational effects. While direct studies on IPDPP are limited, research on related compounds suggests the potential for heritable epigenetic shifts in sperm. Such changes in the sperm epigenome could potentially increase the risk of chronic diseases in subsequent generations. However, more research is needed to fully understand the transgenerational potential of this compound.

Other Systemic Toxicities

Beyond its genotoxic potential, the systemic toxicities of this compound have been investigated, with particular focus on the hepatic and cardiovascular systems.

Exposure to IPTPP has been shown to affect the liver. In animal studies, dose-related increases in liver weight have been observed. nih.gov For instance, in a 90-day oral gavage study in rats, elevated relative liver weights were reported in all treated groups, although these were considered adaptive changes. industrialchemicals.gov.au Histopathological examinations in some studies have revealed centrilobular or panlobular hypertrophy in the liver. industrialchemicals.gov.au

Furthermore, research indicates that IPTPP can influence gene expression and metabolic pathways in the liver. Studies in zebrafish have shown that exposure to diphenyl phosphate (DPhP), a metabolite of triphenyl phosphate, can lead to the down-regulation of fatty acid oxidation. usask.ca Specifically, the protein content of carnitine O-palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid transport into mitochondria, was significantly decreased in the livers of male fish exposed to DPhP. usask.ca This suggests that IPDPP, as part of the broader category of aryl phosphate esters, could potentially interfere with lipid metabolism in the liver.

The cardiovascular effects of organophosphate compounds, including phosphate esters, are a subject of ongoing research. While direct studies on the cardiovascular impacts of this compound are limited, broader research on phosphates provides some context. Elevated serum phosphate levels, a condition known as hyperphosphatemia, have been identified as a major risk factor for cardiovascular events and vascular calcification in both individuals with and without kidney disease. nih.gov Even serum phosphate levels within the normal range have been associated with a greater risk of death and cardiovascular events. nih.gov

In a study involving women in Connecticut, higher urinary levels of the ip-PPP metabolite were found in overweight and obese individuals compared to those with a normal body-mass index (BMI). wa.gov Although this does not establish a direct causal link to cardiovascular disease, it highlights a potential association between exposure and metabolic health indicators.

Interactive Data Table: Summary of Toxicological Findings for this compound

| Toxicological Endpoint | Assay/Test Type | Key Findings | Reference |

| Genotoxicity | In Vitro Gene Mutation (Ames Test) | Negative | nih.gov |

| Genotoxicity | Chromosomal Aberration & Micronucleus Tests | Negative for commercial IPTPP formulations | industrialchemicals.gov.auuzh.ch |

| Hepatic Toxicity | 90-day oral rat study | Increased relative liver weight | industrialchemicals.gov.aunih.gov |

| Hepatic Toxicity | Histopathology | Centrilobular or panlobular hypertrophy | industrialchemicals.gov.au |

| Metabolic Effects | Zebrafish study (on DPhP) | Down-regulation of fatty acid oxidation | usask.ca |

| Cardiovascular Association | Human study | Higher ip-PPP metabolite in overweight/obese women | wa.gov |

Mechanistic Insights into this compound Toxicity

Understanding the mechanisms by which this compound (IPP) exerts its toxic effects is crucial for assessing its potential health risks. Research has begun to shed light on its molecular interactions, metabolic fate, and the cellular pathways it disrupts.

Molecular Mechanisms of Receptor Antagonism/Agonism

Studies have indicated that organophosphate flame retardants (OPFRs), including isopropylated phenyl phosphates, can interact with various nuclear receptors, which are key regulators of many physiological processes. For instance, a mixture of OPFRs including isopropylated phenyl phosphates has been shown to activate the human constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR). nih.gov These receptors are critical in the metabolism and detoxification of foreign chemicals (xenobiotics). Their activation by IPP could lead to altered metabolism of other substances in the body, potentially leading to adverse drug interactions or a modified response to other environmental exposures.

Furthermore, a study using zebrafish embryos demonstrated that a commercial IPP mixture can inhibit the retinoic acid receptor (RAR) signaling pathway. nih.gov The retinoic acid signaling pathway is essential for embryonic development, and its disruption can lead to a range of developmental abnormalities. This finding suggests a potential mechanism for the observed developmental toxicity of IPP.

The table below summarizes the known receptor interactions of IPP and related OPFRs.

| Compound/Mixture | Receptor | Effect | Species | Reference |

| Isopropylated Phenyl Phosphates (mixture) | Constitutive Androstane Receptor (CAR) | Activation | Human | nih.gov |

| Isopropylated Phenyl Phosphates (mixture) | Pregnane X Receptor (PXR) | Activation | Human | nih.gov |

| This compound (mixture) | Retinoic Acid Receptor (RAR) | Inhibition | Zebrafish | nih.gov |

Further research is necessary to fully elucidate the spectrum of receptors with which IPP and its metabolites interact, and to determine the downstream consequences of these interactions.

Role of Metabolic Transformation in Potentiating or Detoxifying Toxicity

The metabolic transformation of IPP is a key determinant of its toxic potential. In vitro studies using human liver subcellular fractions have begun to unravel the metabolic pathways of this compound. nih.gov

One of the primary metabolic routes for IPP is hydrolysis, which can lead to the formation of diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). nih.gov The enzymes responsible for this transformation are likely cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug and xenobiotic metabolism. nih.govnih.gov

In addition to hydrolysis, hydroxylation followed by conjugation (such as glucuronidation or sulfation) is another important metabolic pathway for OPFRs. nih.gov A study on the in vitro metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) tentatively identified two novel metabolites: mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate. acs.org The detection of mono-isopropenylphenyl diphenyl phosphate in human urine suggests that this metabolic pathway is relevant to human exposure. acs.org

The balance between these metabolic pathways can determine whether the toxicity of IPP is increased (bioactivation) or decreased (detoxification). For some organophosphorus compounds, metabolic activation is required to exert their primary toxic effect, which is the inhibition of acetylcholinesterase. nih.gov However, detoxification pathways, such as hydrolysis by phosphotriesterases, can lead to less toxic metabolites that are more easily excreted. nih.gov

The table below details the known metabolites of this compound.

| Parent Compound | Metabolite | Metabolic Pathway | Biological Matrix | Reference |

| Isopropylated Phenyl Phosphates | Isopropylphenyl phenyl phosphate (ip-PPP) | Hydrolysis | Human Liver S9 Fractions, Rat Urine | nih.govwa.gov |

| Isopropylated Phenyl Phosphates | Diphenyl phosphate (DPHP) | Hydrolysis | Human Liver S9 Fractions, Human Urine | nih.gov |

| 2- and 4-Isopropylphenyl Diphenyl Phosphate | mono-Isopropenylphenyl diphenyl phosphate | Hydroxylation/Dehydrogenation | Human Liver S9 Fractions, Human Urine | acs.org |

| 2- and 4-Isopropylphenyl Diphenyl Phosphate | hydroxy-Isopropylphenyl diphenyl phosphate | Hydroxylation | Human Liver S9 Fractions | acs.org |

Cellular Pathways and Biomolecular Interactions Underlying Adverse Outcomes

Exposure to IPP has been shown to disrupt various cellular pathways and biomolecular interactions, providing insights into the mechanisms behind its observed toxicity.

A study in male Sprague Dawley rats exposed to a commercial IPP mixture revealed significant alterations in gene expression in the liver. nih.gov The analysis of these gene expression changes pointed towards the disruption of several key biological processes.

In a study using developing zebrafish exposed to an IPP mixture, significant changes were observed in the expression of genes related to eye development and neurodevelopment. nih.gov This aligns with the observed hypoactive behavior in the larval zebrafish and suggests that IPP may exert its neurotoxic effects through the disruption of these fundamental developmental pathways.

At the molecular level, the interactions of IPP and its metabolites with proteins and other biomolecules are central to its mechanism of action. While specific protein-protein interactions directly modulated by IPP have not been extensively studied, the broader class of organophosphorus compounds is known to interact with and inhibit the function of various enzymes, most notably acetylcholinesterase. nih.gov

The development of Adverse Outcome Pathways (AOPs) is a valuable tool for linking molecular initiating events to adverse outcomes at the organism and population levels. epa.gov For OPFRs, AOPs are being developed to understand their potential to cause developmental neurotoxicity and other adverse effects. nih.govnih.gov These frameworks will be instrumental in organizing the mechanistic data on IPP and predicting its potential for human health effects.

The following table summarizes the observed effects of IPP on cellular and molecular pathways.

| Exposure Model | Observed Effects | Affected Pathways/Processes | Reference |

| Male Sprague Dawley Rats | Altered liver gene expression | Not specified in abstract | nih.gov |

| Zebrafish Embryos | Altered gene expression in the eye | Eye development, Visual perception | nih.gov |

| Zebrafish Embryos | Altered gene expression in the whole embryo | DNA methylation, Neurotransmitter signaling, Retinoic acid signaling | nih.gov |

| Zebrafish Larvae | Hypoactive behavior | Sensorimotor response | nih.gov |

Continued research into the specific cellular and biomolecular targets of IPP will be crucial for a comprehensive understanding of its toxicological profile and for the development of effective risk assessment strategies.

Human Exposure and Biomonitoring Research for Isopropylphenyl Diphenyl Phosphate

Identification of Human Exposure Pathways

Humans are exposed to isopropylphenyl diphenyl phosphate (B84403) through various routes, with indoor environments being a primary source.

The predominant route of human exposure to isopropylphenyl diphenyl phosphate is through the indoor environment. As an additive flame retardant, IPDPP is not chemically bound to the polymer matrix of products and can be released into the air and accumulate in indoor dust.

Dust Ingestion and Inhalation:

Dust as a Reservoir: Indoor dust acts as a significant reservoir for OPEs, including IPDPP. The chemical leaches from products such as furniture, electronics, and building materials.

Primary Exposure Route: Ingestion of contaminated dust is a major pathway, especially for toddlers and young children who exhibit frequent hand-to-mouth behavior. canada.ca Studies have shown a direct correlation between the concentration of OPEs in indoor dust and the levels of their metabolites in human urine, confirming dust as a key exposure source. ecologycenter.org

Inhalation: Inhalation of both vapor-phase IPDPP and particle-bound IPDPP in the air is another significant exposure pathway. nih.gov In occupational settings where the compound is produced or used, inhalation of vapors represents a probable route of exposure. cdc.gov

Food Contamination:

The environmental persistence and bioaccumulative potential of IPDPP suggest that it can enter the food chain. mst.dk

Predictive models based on environmental releases have estimated the potential concentrations of this compound in various foodstuffs. A summary of these predicted concentrations is provided in the table below. usda.gov

Table 1: Predicted Local Concentrations of this compound in Food

| Food Category | Predicted Concentration |

|---|---|

| Fish | mg/kg |

| Root Crops | mg/kg |

| Leaf Crops | mg/kg |

Data from a risk evaluation report, representing modeled estimates. usda.gov

Biomonitoring Studies of this compound and its Metabolites

Biomonitoring studies measure the internal concentration of IPDPP or its metabolites in human tissues and fluids, providing an integrated measure of exposure from all sources.

Researchers have successfully detected and quantified IPDPP and its metabolites in various human biological samples.

Urine: Urine is the most common matrix for assessing exposure to IPDPP. The parent compound is metabolized, and its metabolites are excreted in the urine. Studies have consistently detected the metabolite isopropylphenyl phenyl phosphate (ip-PPP) in urine samples from diverse populations. nih.govnih.gov

Blood: In vitro studies using human skin have shown that IPDPP can be absorbed dermally and reach a steady state in the blood within an hour. nih.gov However, data on the direct measurement of IPDPP or its specific metabolites like ip-PPP in human blood or serum from population studies are limited. Diphenyl phosphate (DPHP), a metabolite of several OPEs including triphenyl phosphate (TPHP), can also be a metabolite of IPDPP, and it has been widely detected in human blood and urine. canada.camdpi.com

Breast Milk: While numerous studies have confirmed the presence of various organophosphate esters in human breast milk, specific data on the detection of this compound or its primary metabolite, ip-PPP, are not available in the reviewed scientific literature. nih.govnih.gov This indicates a data gap in understanding lactational transfer as a potential exposure pathway for infants.

Biomonitoring surveys have established the widespread exposure of the general population to this compound.

U.S. Population (NHANES): The U.S. Centers for Disease Control and Prevention (CDC) includes the IPDPP metabolite, 2-((isopropyl)phenyl)phenyl phosphate (iPPPP), in its National Health and Nutrition Examination Survey (NHANES). Data from the 2015-2016 and 2017-2018 cycles show detectable levels in the U.S. population. cdc.gov

Table 2: Urinary Concentrations of 2-((Isopropyl)phenyl)phenyl phosphate (iPPPP) in the U.S. Population (NHANES, 2015-2018)

| Survey Period | Population Group | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |

|---|---|---|---|

| 2015-2016 | Total Population | 0.033 | 0.310 |

| 2017-2018 | Total Population | 0.026 | 0.200 |

Data sourced from CDC's Biomonitoring Data Tables. cdc.gov

Specific Cohorts: A study focusing on 211 women undergoing in vitro fertilization (IVF) in the U.S. between 2005 and 2015 found a high detection frequency for the metabolite ip-PPP at 80%. nih.govnih.gov The study also noted a 7% decline in urinary ip-PPP concentrations for each advancing year of the study. nih.gov

The identification of specific metabolites is crucial for accurate exposure assessment in biomonitoring studies.

Primary Biomarker (ip-PPP): The main and most widely used urinary biomarker for IPDPP exposure is isopropylphenyl phenyl phosphate (ip-PPP) , sometimes referred to as 2-((isopropyl)phenyl)phenyl phosphate (iPPPP). cdc.govnih.gov Its detection provides a specific indication of exposure to IPDPP. Animal studies confirm a dose-dependent increase of this metabolite in urine following exposure. nih.gov

General Biomarker (DPHP): Diphenyl phosphate (DPHP) is a metabolite of several aryl-OPEs, including IPDPP and the very common triphenyl phosphate (TPHP). mdpi.comnih.gov While its presence in urine is a reliable indicator of exposure to this class of flame retardants, it is not specific to IPDPP alone. nih.gov

Novel Biomarkers: Recent research has aimed to identify other metabolites to create a more comprehensive exposure profile. One study tentatively identified two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate , in human urine, suggesting further metabolic pathways.

Determinants of Human Exposure Variability

The primary route of human exposure to isopropylated phenyl phosphates (IPP), a category that includes this compound, is believed to be oral ingestion. nih.govnih.govresearchgate.net This can occur through the ingestion of indoor dust contaminated with these compounds, which are used as flame retardants and plasticizers in a variety of consumer products.

Several studies have indicated that children tend to have higher concentrations of organophosphate flame retardant metabolites in their bodies compared to adults. nih.gov This is likely due to increased hand-to-mouth behavior, which leads to greater ingestion of contaminated dust. nih.gov Biomonitoring studies have successfully detected metabolites of IPP in human samples, confirming widespread exposure. For instance, isopropyl-phenyl phenyl phosphate (ip-PPP), a metabolite of mono-isopropylated triphenyl phosphate, has been detected in urine samples from both mothers and children, indicating in-utero and early-life exposure.

While the primary route of exposure is established, detailed research into the specific determinants of exposure variability for this compound is limited. Factors such as diet, specific consumer product use (e.g., furniture, electronics), occupational settings, and geographical location may all play a role in the extent of an individual's exposure, but these have not been thoroughly investigated for this specific compound. The ubiquitous presence of its metabolite, ip-PPP, in biomonitoring studies underscores the need for more targeted research to identify key sources and pathways of exposure.

Epidemiological Investigations on Human Health Associations

To date, there is a notable lack of direct epidemiological studies investigating the association between exposure to this compound and specific health outcomes in human populations. The majority of the available toxicological data comes from animal studies.

Animal studies on isopropylated phenyl phosphates (IPP) have raised concerns about potential reproductive and developmental effects. Research on rats has demonstrated that exposure to IPP can lead to reproductive toxicity, including a decreased number of offspring and delayed puberty, as well as developmental effects such as altered organ and body weight. nih.govnih.govresearchgate.net

While direct human epidemiological data for IPDP is scarce, studies on metabolites of other structurally related organophosphate flame retardants, such as diphenyl phosphate (DPHP), a metabolite of triphenyl phosphate (TPHP), have suggested potential health associations. For example, some epidemiological research has indicated a possible link between exposure to certain organophosphate flame retardants and an increased risk of cardiovascular disease, with DPHP being a significant contributor in some analyses. researchgate.net Furthermore, studies have explored associations between exposure to organophosphate flame retardants and metabolic effects, such as changes in triglyceride and total cholesterol levels. researchgate.net One study on DPHP also suggested a potential for effects on fetal growth. usask.ca

It is crucial to emphasize that these findings are for related compounds and not directly for this compound. The health implications of IPDP exposure in humans remain largely uninvestigated, and there is a clear need for epidemiological studies that utilize specific biomarkers of IPDP exposure, such as ip-PPP, to evaluate potential associations with a range of health endpoints. The absence of such studies represents a significant data gap in the understanding of the potential human health risks associated with this compound.

Below is a table summarizing a relevant biomonitoring study that detected a metabolite of isopropylated triphenyl phosphate.

Biomonitoring of Isopropyl-phenyl Phenyl Phosphate (ip-PPP)

| Population | Sample Type | Detection Frequency | Key Finding |

|---|---|---|---|

| Mothers and Children | Urine | Detected in 100% of samples | Ubiquitous exposure, including in-utero. |

Analytical Methodologies for Isopropylphenyl Diphenyl Phosphate Research

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical steps in the analysis of IPDPP is its extraction from the sample matrix. The choice of technique depends on the nature of the sample, which can range from water and soil to biological tissues and dust. nih.govnih.gov The goal is to isolate the target analyte from interfering substances efficiently.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples and sample extracts. researchgate.net It is frequently employed to purify extracts of OPFRs, including IPDPP, by removing matrix components that could interfere with subsequent analysis. researchgate.netykcs.ac.cn For instance, in the analysis of soil and sediment, a graphitized carbon black/aminopropylsilane (GCB-NH2) SPE column can be used for purification after initial solvent extraction. ykcs.ac.cn This method effectively removes interferences like pigments and lipids. ykcs.ac.cn Similarly, for water samples, SPE cartridges such as the Poly-Sery PSD have been utilized to pre-concentrate target OPFRs before elution with a solvent like ethyl acetate. researchgate.net

Table 1: Examples of Solid Phase Extraction (SPE) Conditions for Organophosphate Flame Retardants

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Application | Soil & Sediment Extracts | Workplace Air Extracts | Water Samples |

| SPE Sorbent | GCB-NH2 | ENVI-Florisil | Poly-Sery PSD |

| Elution Solvent | n-hexane/acetone (8:2, v/v) with 5% toluene | Ethyl acetate | Ethyl acetate |

| Purpose | Purification to remove pigments, acids, lipids, etc. | Optional purification for heavily contaminated extracts | Pre-concentration and cleanup |

| Reference | ykcs.ac.cn | publisso.de | researchgate.net |

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. youtube.com This method has been successfully applied to extract OPFRs from diverse matrices such as aquatic products, soil, and sediments. ykcs.ac.cnnih.gov The elevated temperature enhances analyte solubility and solvent diffusion, while the high pressure keeps the solvent in its liquid state above its boiling point. youtube.com Optimized ASE parameters for OPFRs in aquatic products include an extraction temperature of 80°C and n-hexane as the solvent, achieving recoveries between 90.4% and 111.2%. nih.gov For soil and sediment samples, a mixture of n-hexane/acetone (1:1, v/v) has been used effectively. ykcs.ac.cn

Table 2: Examples of Accelerated Solvent Extraction (ASE) Parameters for Organophosphate Flame Retardants

| Parameter | Condition 1 | Condition 2 |

| Matrix | Aquatic Products (fish, shrimp, etc.) | Soil and Sediments |

| Extraction Solvent | n-hexane | n-hexane/acetone (1:1, v/v) |

| Temperature | 80°C | Not specified |

| Static Time | 4 min | Not specified |

| Key Finding | Recoveries of 90.4-111.2% with low relative standard deviations (0.21-5.3%). | Effective for simultaneous analysis of 15 OPFRs. |

| Reference | nih.gov | ykcs.ac.cn |

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic techniques are employed to separate IPDPP from other compounds in the extract. This separation is essential for accurate identification and quantification.

Table 3: Typical Gas Chromatography (GC) Parameters for Isopropylated Phenyl Phosphate (B84403) Analysis

| Parameter | Specification |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column Example | Optima 5 MS accent (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Detector | Mass Selective Detector (MSD), Nitrogen-Phosphorus Detector (PND) |

| Application | Workplace air, polymers from electronic waste, soil, dust |

| Key Feature | Capable of separating complex isomeric mixtures of IPPhPs. |

| Reference | researchgate.netpublisso.denih.gov |

Liquid Chromatography (LC), especially high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for analyzing OPFRs, including those that are less volatile or thermally labile. nih.govnih.gov The isomeric composition of IPP mixtures, which can contain IPDPP, has been evaluated using LC-MS. nih.gov Reversed-phase columns, such as a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm), are frequently used for separation. nih.gov LC methods are particularly valuable for analyzing complex biological and environmental samples, such as fish tissue and soil, where they can provide high sensitivity and specificity. nih.govnih.gov

Table 4: Representative Liquid Chromatography (LC) Conditions for Isopropylated Phenyl Phosphate Analysis

| Parameter | Specification |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Column Example | Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm |

| Instrument Type | LC-ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) |

| Application | Analysis of IPP isomeric composition, determination in aquatic products, soil, fish. |

| Key Feature | High sensitivity and suitability for a broad range of analyte polarities. |

| Reference | nih.govnih.govnih.govnih.gov |

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the definitive technique for the detection and quantification of IPDPP, providing high sensitivity and structural confirmation. It is used in conjunction with both GC and LC.

Tris(isopropylphenyl/phenyl)phosphates have been analyzed by techniques such as fast atom bombardment mass spectrometry. nih.gov Modern methods, however, predominantly rely on GC-MS and LC-MS. In GC-MS, electron ionization (EI) is common, though it can lead to extensive fragmentation where precursor ions may not be observed. mdpi.com For LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically yield the protonated molecule [M+H]⁺. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, allows for highly selective and accurate quantification. nih.govmdpi.com Quantification is generally performed using an internal standard method, where a deuterated analog, such as triphenyl phosphate-d15, is added to the sample to correct for variations in extraction efficiency and instrument response. researchgate.netykcs.ac.cn The fragmentation pathways of OPFRs have been studied, revealing characteristic fragment ions that can be used for identification during screening. For aromatic OPFRs, ions such as [C₁₂H₁₂PO₄]⁺ (m/z = 251.0465) can be characteristic. mdpi.com

Table 5: Overview of Mass Spectrometric Approaches for Isopropylphenyl Diphenyl Phosphate

| Parameter | GC-MS | LC-MS/MS | HRMS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) | ESI, APCI |

| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) | Time-of-Flight (TOF), Orbitrap |

| Precursor Ion | Often fragmented | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |

| Quantification | Selective Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | Accurate Mass Extraction |

| Internal Standard | Triphenyl phosphate-d15 | Triphenyl phosphate-d15, ¹³C₁₈-TPHP | Deuterated or ¹³C-labeled standards |

| Reference | researchgate.netykcs.ac.cn | nih.govnih.govmpg.de | nih.govmdpi.com |

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the selective and sensitive quantification of IPDPP isomers and other aryl-organophosphate esters (aryl-OPEs). This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for low detection limits.

A comprehensive and sensitive method for the quantitative analysis of 17 aryl-OPEs in indoor dust samples was developed using LC-MS/MS. nih.gov This method was notable for being the first to analyze compounds such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP) using LC-MS/MS. nih.gov Through systematic optimization of MS/MS parameters and chromatographic conditions, researchers achieved the separation of target aryl-OPEs within 13 minutes, with limits of quantification ranging from 0.09 to 3.2 ng g⁻¹. nih.gov